
2-(3-Bromophenyl)-6,6-dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and various reagents. For instance, the synthesis of similar compounds, like pyrazoline derivatives, has been reported . Protodeboronation of alkyl boronic esters using a radical approach has also been described, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Density Functional Theory (DFT) with the 6-31G (d,p) basis set . The structure of similar compounds, like pyrazoline derivatives, has been confirmed using techniques like FTIR and NMR .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be similar to those of other organoboron compounds. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron compounds . Protodeboronation of alkyl boronic esters has also been reported .Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Analysis : The study of intermolecular interactions in similar compounds, such as antipyrine derivatives, through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, reveals insights into molecular packing, hydrogen bonding, and π-interactions. These analyses can be crucial for understanding the solid-state properties of pharmaceuticals and designing materials with desired physical properties (Saeed et al., 2020).
Catalysis and Polymerization : The palladium-catalyzed dehydrohalogenative polycondensation of brominated thiophenes, resulting in high molecular weight and regioregular polymers, indicates potential applications in synthesizing conducting polymers and materials science (Wang et al., 2010).
Synthesis and Characterization of Organometallic Compounds : The synthesis and characterization of diorganotin bromides and their solubility behavior highlight the application of brominated compounds in creating organometallic structures with specific physical and chemical properties, useful in catalysis and material chemistry (Koten et al., 1978).
Thermotropic Dendrimers : The synthesis of brominated monomers and their use in creating hyperbranched polymers with specific end-chain functionalities demonstrates applications in designing novel dendritic materials for optoelectronics, drug delivery, and nanotechnology (Percec et al., 1994).
Molecular Isomerism and Crystal Structures : The study of Z/E isomerism in brominated acrylonitriles and their crystal structures provides insights into molecular conformation and its impact on material properties, important in the development of molecular electronics, photonics, and pharmaceuticals (Tammisetti et al., 2018).
Natural Products and Biological Activity : The isolation of bromophenols from marine algae and their selective cytotoxicity against cancer cell lines underscore the potential of brominated compounds in discovering new bioactive molecules for drug development (Xu et al., 2004).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could involve further investigation into its synthesis, structure, and potential biological activities. For instance, the neurotoxic potentials of similar compounds have been investigated . Additionally, the potential for formal anti-Markovnikov alkene hydromethylation of similar compounds has been explored .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-6,6-dimethyl-1-(4-propan-2-ylphenyl)-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrNO/c1-16(2)17-8-10-20(11-9-17)27-22(18-6-5-7-19(26)12-18)13-21-23(27)14-25(3,4)15-24(21)28/h5-13,16H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCFKZOFEAORRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
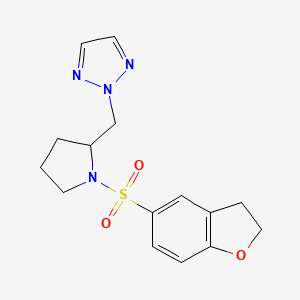
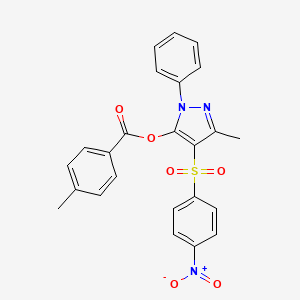
![3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2904247.png)
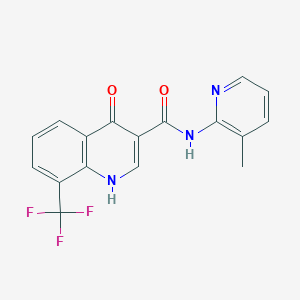
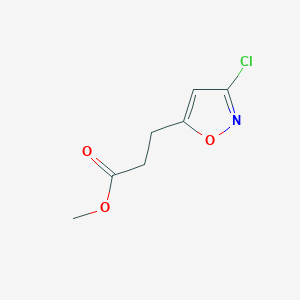

![Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B2904253.png)
![(1R,6R)-7-Azabicyclo[4.2.0]octane](/img/structure/B2904254.png)
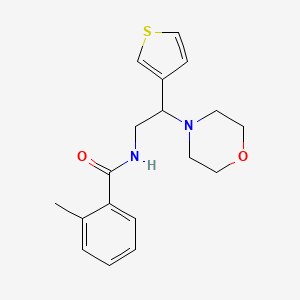
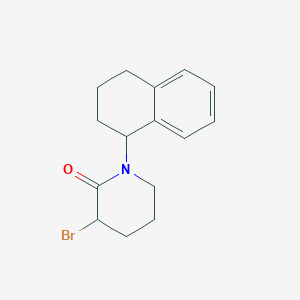
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2904260.png)

